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Compound of Interest

Compound Name: Mak683-CH2CHZ2cooh

Cat. No.: B11928728

A Comprehensive Comparative Analysis of MAK683 and its Precursor EED226

This guide provides a detailed comparative analysis of MAK683, a clinical-stage EED inhibitor,
and its precursor molecule, EED226. The information is intended for researchers, scientists,
and drug development professionals interested in the therapeutic potential of targeting the
Polycomb Repressive Complex 2 (PRC2).

Executive Summary

MAKG683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic
Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] It represents a significant
advancement from its precursor, EED226, demonstrating improved potency and a well-
characterized safety and pharmacokinetic profile in clinical trials.[4][5] Both compounds act by
binding to the H3K27me3-binding pocket of EED, leading to a conformational change that
disrupts the interaction between EED and the catalytic subunit EZH2, thereby inhibiting PRC2
activity.[1][6] This guide will delve into the comparative performance of these two molecules,
supported by experimental data, detailed protocols, and visualizations of their mechanism of
action.

Data Presentation

The following tables summarize the key quantitative data for MAK683 and EED226,
highlighting the progression from a preclinical tool compound to a clinical candidate.
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Table 1: Biochemical and Cellular Activity

Parameter MAK683 EED226 Reference
Not explicitly reported,
) ) 23.4 nM (H3K27meO
PRC2 Enzymatic but described as more )
o peptide substrate)[8] [417181191
Inhibition (IC50) potent than EED226. ]
[41[7]
53.5 nM
(mononucleosome [819]
substrate)[8][9]
EED Binding Affinity o
Not explicitly reported. 82 nM[8] [8]
(Kd)
Cellular H3K27me3 1.014 nM (HeLa cells)  209.9 nM (HelLa cells) [10]
Inhibition (IC50) [10] [10]
Cell Proliferation 1.153 nM (WSU- 35.86 nM (WSU- [10]
Inhibition (IC50) DLCL2 cells)[10] DLCL2 cells)[10]
3 nM (KARPAS 422
80 nM (Karpas-422
cells, 14-day assay) [11][12]
cells)[12]
[11]
Table 2: In Vivo Efficacy in Xenograft Models
Parameter MAKG683 EED226 Reference
) Karpas-422 xenograft Karpas-422 xenograft
Animal Model ] ) [L1][12][13]
(mice) (mice)
Dosing 10 mg/kg 40 mg/kg [11][12][13]
100% Tumor Growth
Efficacy Tumor regression Inhibition (TGI) after [11][12][13]

32 days

Table 3: Pharmacokinetic Properties
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MAK683 (Human EED226 (Preclinical

Parameter o Reference
Clinical Data) Mouse Data)
High oral

Bioavailability bioavailability ~100% (oral)[8][9] [8][9][11]

predicted (~70%)[11]

Terminal Half-life 2.5-6.6 hours (across

2.2 hours[8][9 8][91[14][15
(t1/2) cohorts)[14][15] (&1 [E][O1[14](15]
Time to Max
, ~1-4 hours[14][15] Not explicitly reported.  [14][15]
Concentration (Tmax)
Plasma Protein Moderately bound Moderate (Mouse: B~
Binding (Human: 87%)[11] 85.6%)[8]

Mechanism of Action

Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[1][6] They do not
directly target the catalytic EZH2 subunit, but rather bind to a pocket on the EED subunit that
normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][6] This binding
induces a conformational change in EED, which in turn prevents the allosteric activation of
EZH2 by H3K27me3.[1][6] Consequently, the methyltransferase activity of the PRC2 complex
is inhibited, leading to a global reduction in H3K27me3 levels. This reactivates the expression
of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell
proliferation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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